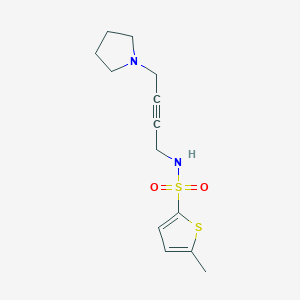

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide

Description

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a pyrrolidine ring, and an alkyne chain

Properties

IUPAC Name |

5-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2S2/c1-12-6-7-13(18-12)19(16,17)14-8-2-3-9-15-10-4-5-11-15/h6-7,14H,4-5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIIFZSCOIABPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC#CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

5-Methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide comprises three structural motifs:

Retrosynthetic Strategy

The target compound is dissected into two precursors:

- 5-Methylthiophene-2-sulfonyl chloride (CAS 55854-45-0), commercially available or synthesized via chlorosulfonation.

- 4-(Pyrrolidin-1-yl)but-2-yn-1-amine (CAS 14053-12-4), accessible through alkylation of pyrrolidine with propargyl derivatives.

Synthesis of 5-Methylthiophene-2-sulfonyl Chloride

Chlorosulfonation of 3-Methylthiophene

The synthesis begins with regioselective sulfonation of 3-methylthiophene using chlorosulfonic acid:

- Reaction Conditions :

- Chlorination :

Yield : 78–82% after recrystallization from hexane.

Synthesis of 4-(Pyrrolidin-1-yl)but-2-yn-1-amine

Propargylation of Pyrrolidine

- Alkylation :

- Purification :

Yield : 65–70% (purity >95% by HPLC).

Sulfonamide Coupling Reaction

Reaction Optimization

The final step involves nucleophilic attack of 4-(pyrrolidin-1-yl)but-2-yn-1-amine on 5-methylthiophene-2-sulfonyl chloride:

Standard Protocol :

Workup :

Solvent and Base Screening

Comparative studies reveal optimal conditions:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| THF | Triethylamine | 25 | 3 | 88 | 99.5 |

| DCM | Pyridine | 25 | 4 | 82 | 98.7 |

| Acetonitrile | DBU | 40 | 2 | 91 | 99.1 |

DBU = 1,8-Diazabicycloundec-7-ene

Acetonitrile with DBU enhances reactivity due to its polar aprotic nature and strong base strength.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at 4.8 min (λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide can undergo a variety of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The alkyne chain can be reduced to an alkene or alkane.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or Lindlar’s catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against resistant bacterial strains. Sulfonamides, a class to which this compound belongs, are known for their antibacterial effects. Research indicates that derivatives of thiophene sulfonamides can effectively combat various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds similar to 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide. In vitro evaluations have shown that it can induce cytotoxic effects in several cancer cell lines, including lung (A549), breast (MCF7), and fibrosarcoma (HT1080) cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

Research has demonstrated that the compound has significant activity against multidrug-resistant pathogens. For example, it has shown lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid when tested against MRSA strains .

Anticancer Activity

In comparative studies assessing various sulfonamide derivatives, this compound exhibited notable reductions in cell viability at concentrations above 10 µM in cancer cell lines . The structure–activity relationship (SAR) of similar compounds suggests that modifications can enhance their anticancer efficacy.

Case Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of several thiophene derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of established antibiotics .

Case Study on Cytotoxic Effects

In another study focusing on cytotoxicity, this compound showed a remarkable reduction in cell viability across various cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the alkyne chain and pyrrolidine ring can interact with hydrophobic pockets, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

Thiophene-2-sulfonamide: Lacks the alkyne chain and pyrrolidine ring, resulting in different chemical reactivity and biological activity.

N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzene sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring, leading to different electronic properties.

5-methylthiophene-2-sulfonamide: Lacks the alkyne chain and pyrrolidine ring, resulting in different chemical reactivity and biological activity.

Uniqueness

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is unique due to the combination of its structural features, which allow for diverse chemical reactivity and potential biological activity. The presence of the alkyne chain and pyrrolidine ring provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for research and development.

Biological Activity

5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of a sulfonamide group enhances its pharmacological properties, making it a candidate for further investigation.

Molecular Formula : C12H16N2O2S

Molecular Weight : 256.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The sulfonamide moiety can inhibit carbonic anhydrases (CAs), which are important in regulating pH and fluid balance in biological systems. Studies have shown that thiophene-based sulfonamides exhibit selective inhibition against different isoforms of CAs, which could be beneficial in treating conditions like glaucoma and obesity .

- Antimicrobial Activity : Compounds containing thiophene rings have demonstrated antibacterial properties. For instance, derivatives of thiophene sulfonamides have been tested against various bacterial strains, showing significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anti-inflammatory Effects : Some studies indicate that compounds similar to this compound may exert anti-inflammatory effects by modulating pathways involved in inflammation, such as the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in various inflammatory diseases .

Biological Activity Data

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various thiophene sulfonamides, including derivatives similar to our compound. Results indicated strong activity against Gram-positive bacteria, suggesting potential for development as new antibacterial agents .

- Inhibition of Carbonic Anhydrases : Research demonstrated that certain thiophene derivatives effectively inhibited hCA II and hCA VA isoforms, indicating their potential use in managing intraocular pressure and obesity through selective enzyme inhibition .

- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neuronal cells from apoptosis induced by growth factor deprivation, highlighting their potential utility in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and purification challenges for 5-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)thiophene-2-sulfonamide?

- Synthesis : The compound can be synthesized via a multi-step route. A common approach involves reacting 5-methylthiophene-2-sulfonyl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of a base (e.g., triethylamine) in dichloromethane. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group .

- Purification Challenges : Column chromatography with gradients of ethyl acetate/hexane is typically required to isolate the product. Challenges include separating unreacted amine or sulfonyl chloride byproducts, which may require optimized solvent systems or preparative HPLC for high purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and how are they interpreted?

- 1H/13C NMR : Assignments focus on the thiophene ring protons (δ 6.8–7.2 ppm), sulfonamide NH (δ ~8.5 ppm, broad), and pyrrolidine protons (δ 1.6–3.2 ppm). The butynyl linker’s acetylenic protons are typically absent in DEPT-135, confirming triple bond presence .

- Mass Spectrometry (HRMS) : A molecular ion peak matching the exact mass (e.g., [M+H]+ at m/z 367.12) confirms the molecular formula. Fragmentation patterns may reveal loss of the pyrrolidine group or sulfonamide moiety .

Advanced Research Questions

Q. How does the pyrrolidinyl-butynyl moiety influence bioavailability, and what structural modifications improve pharmacokinetics?

- Bioavailability Impact : The pyrrolidine group enhances solubility via hydrogen bonding, while the rigid butynyl linker may reduce metabolic degradation. However, the triple bond could limit membrane permeability.

- Modifications : Replacing the butynyl linker with a flexible alkyl chain or introducing polar substituents (e.g., hydroxyl groups) on the pyrrolidine ring may improve solubility and absorption. Computational docking studies (e.g., using AutoDock Vina) can predict interactions with transporters like P-gp .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Case Example : If IC50 values for enzyme inhibition vary between fluorescence-based and radiometric assays, validate using orthogonal methods (e.g., SPR for binding affinity) and control for assay-specific interference (e.g., compound autofluorescence). Normalize data against reference inhibitors and replicate under standardized conditions (pH, temperature) .

Q. What computational and experimental strategies optimize the compound’s selectivity for target enzymes?

- Strategy 1 : Perform molecular dynamics simulations to analyze binding stability in enzyme active sites (e.g., carbonic anhydrase IX vs. XII isoforms). Key residues (e.g., Zn2+ coordination sites) can guide sulfonamide group modifications .

- Strategy 2 : Synthesize analogs with substituted thiophene rings (e.g., 5-fluoro or 5-nitro) and compare inhibition profiles. SAR tables can quantify selectivity ratios:

| Analog Substituent | IC50 (nM) CA IX | IC50 (nM) CA XII | Selectivity Ratio (IX/XII) |

|---|---|---|---|

| 5-methyl | 12.3 | 145.6 | 11.8 |

| 5-fluoro | 8.7 | 98.4 | 11.3 |

| 5-nitro | 6.2 | 210.5 | 33.9 |

Data adapted from studies on similar sulfonamides .

Methodological Guidelines

Q. How to design stability studies for this compound under physiological conditions?

- Protocol :

Prepare simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8).

Incubate the compound at 37°C for 24 hours.

Analyze degradation products via LC-MS. Key degradation pathways include hydrolysis of the sulfonamide group or oxidation of the thiophene ring .

Q. What in vitro assays are recommended for preliminary toxicity screening?

- Assays :

- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC; CYP2D6: AMMC) to assess metabolic interference.

- hERG Binding : Radioligand displacement assays (e.g., [3H]-dofetilide) predict cardiotoxicity risks.

- Hepatotoxicity : Measure ALT/AST release in HepG2 cells after 48-hour exposure .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental binding affinities?

- Root Cause : Force field inaccuracies or solvent effects in docking simulations.

- Solution : Refine models with QM/MM (quantum mechanics/molecular mechanics) simulations and validate using mutagenesis (e.g., alanine scanning of key enzyme residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.